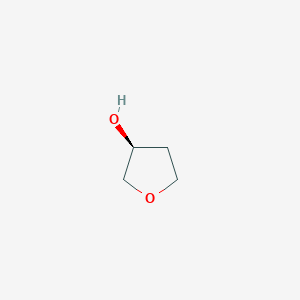

(S)-(+)-3-Hydroxytetrahydrofuran

Übersicht

Beschreibung

(S)-(+)-3-Hydroxytetrahydrofuran is a chiral compound with the molecular formula C4H8O2. It is a colorless to pale yellow transparent liquid and is known for its use as a detection reagent in chemiluminescence analysis . This compound is significant in various pharmaceutical and chemical applications due to its unique chiral properties.

Vorbereitungsmethoden

The preparation of (S)-(+)-3-Hydroxytetrahydrofuran involves several synthetic routes:

Chiral Substrate Synthesis: One method uses dimethyl L-malate as the starting material.

Chiral Catalyst Asymmetric Synthesis: This method employs chiral catalysts to achieve the desired enantiomeric excess.

Enzyme Catalyzed Asymmetric Synthesis: Enzymes are used to catalyze the formation of the chiral center, providing high specificity and yield.

Analyse Chemischer Reaktionen

(S)-(+)-3-Hydroxytetrahydrofuran undergoes various chemical reactions:

Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.

Reduction: Reduction reactions can convert it into tetrahydrofuran derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

(S)-(+)-3-Hydroxytetrahydrofuran serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, including:

- Antiretroviral Drugs :

- Anticancer Agents :

- Hypoglycemic Drugs :

- Other Therapeutics :

Case Study 1: Synthesis for Antiretroviral Drugs

A study demonstrated the effectiveness of using this compound as an intermediate in producing Amprenavir. The synthetic route was optimized to ensure high optical purity and yield, critical for pharmaceutical applications .

Case Study 2: Anticancer Drug Development

Research highlighted the role of this compound in synthesizing Afatinib. The study focused on improving the reaction conditions to enhance yield while maintaining the integrity of the chiral center, which is vital for the drug's efficacy .

Market Value and Industrial Relevance

The market price for this compound is approximately 1.7 million per ton, reflecting its high demand due to its extensive use in drug synthesis . With over 100 manufacturers primarily based in China, its industrial production remains robust.

Wirkmechanismus

The mechanism of action of (S)-(+)-3-Hydroxytetrahydrofuran involves its interaction with specific molecular targets:

Molecular Targets: It interacts with enzymes and receptors that recognize its chiral structure.

Pathways Involved: The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions

Vergleich Mit ähnlichen Verbindungen

(S)-(+)-3-Hydroxytetrahydrofuran can be compared with other similar compounds:

Tetrahydrofuran: Unlike this compound, tetrahydrofuran lacks chirality and is primarily used as a solvent.

Furan: Furan is an aromatic compound, whereas this compound is a saturated cyclic ether.

Pyrrolidine: Pyrrolidine is a nitrogen-containing heterocycle, differing significantly in chemical properties and applications.

Biologische Aktivität

(S)-(+)-3-Hydroxytetrahydrofuran, also known as (S)-tetrahydrofuran-3-ol, is a compound with significant biological relevance, particularly as a synthetic intermediate in pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 88.11 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 181 °C

- Solubility : Very soluble in water (up to 159 mg/ml) .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with L-malic acid and methanol, which are reacted under controlled conditions.

- Reduction Process : A reducing agent such as sodium borohydride is used to convert esters or halides into the desired alcohol form.

- Cyclization : The resultant trihydroxybutane undergoes cyclization in the presence of acid catalysts at elevated temperatures .

The following table summarizes different synthesis methods reported in patents:

| Method | Key Steps | Yield |

|---|---|---|

| Patent CN1887880A | Reacts L-malic acid with methanol and thionyl chloride, followed by reduction and cyclization | High |

| Patent US6359155B1 | Involves reducing a 4-halo-3-hydroxybutyric acid ester with sodium borohydride and subsequent cyclization | High |

Biological Activity

This compound exhibits various biological activities that make it a valuable compound in medicinal chemistry:

- Pharmaceutical Intermediate : It is a precursor for the synthesis of anti-HIV drugs such as Amprenavir and Fosamprenavir, which are crucial in the treatment of AIDS .

- Agrochemical Applications : Its derivatives are explored for use in agrochemicals due to their potential efficacy against pests and diseases .

Case Studies

- Anti-HIV Activity : Research indicates that compounds derived from this compound demonstrate significant inhibitory effects on HIV replication. In vitro studies have shown that these derivatives can reduce viral load effectively .

- Toxicological Studies : Toxicity assessments have revealed that while this compound is generally safe at therapeutic doses, higher concentrations may lead to cytotoxic effects in specific cell lines .

Research Findings

Recent studies have focused on the physicochemical properties and biological interactions of this compound:

- Solubility and Permeability : The compound has high gastrointestinal absorption potential, making it suitable for oral formulations .

- Cross-Section Measurements : Experimental data on positron scattering from this compound provide insights into its molecular interactions at the atomic level, which could inform its reactivity and biological activity .

Eigenschaften

IUPAC Name |

(3S)-oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPCNPCKDGQBAN-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893863 | |

| Record name | (S)-(+)-3-Hydroxytetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86087-23-2 | |

| Record name | (+)-3-Hydroxytetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86087-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-3-Hydroxytetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxytetrahydrofuran, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E76E9MC2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common starting materials for synthesizing (S)-(+)-3-Hydroxytetrahydrofuran?

A1: Several synthetic routes have been explored, with starting materials including:

- L-Malic acid: This method involves esterification of L-malic acid, followed by reduction and cyclization. [, ]

- Epichlorohydrin: pH-controlled ring opening of enantiomerically pure epichlorohydrins with cyanohydrin offers another approach. []

- Ethyl 4-chloro-(S)-3-hydroxybutyrate: This method utilizes deoxidization and cyclization to achieve the desired product. [, ]

- (S)-carnitine: Reduction, salification, and cyclization of (S)-carnitine can also yield this compound. []

Q2: Why is this compound often synthesized rather than extracted from natural sources?

A2: While it might occur naturally, its isolation and purification from natural sources could be complex and yield low quantities. Therefore, stereospecific synthesis from readily available precursors like L-malic acid provides a more efficient and cost-effective approach. []

Q3: What is the significance of the "S" configuration in this compound?

A3: The "S" designation refers to the specific spatial arrangement of atoms around the chiral center, leading to optical activity. This is crucial in pharmaceutical applications where the desired biological activity often resides in a specific enantiomer. [, , , , ]

Q4: How is the enantiomeric purity of synthesized this compound determined?

A4: Techniques like chiral HPLC or analysis of specific rotation values can be employed to assess the enantiomeric excess (e.e.) and confirm the purity of the synthesized compound. [, , ]

Q5: What are the advantages of using L-malic acid as a starting material for this compound synthesis?

A5: L-malic acid is readily available, cost-effective, and the synthetic route from L-malic acid is reported to have a high total yield and minimal racemization during the process. []

Q6: How does the choice of solvent influence the synthesis of this compound?

A6: The choice of solvent can influence reaction rates, selectivity, and product yield. For example, using polar solvents during the cyclization of (S) or (R)-2,4-dihydroxy-N,N,N-trimethyl butyl amine hydrochloride is crucial for the successful synthesis of (S) or (R)-3-hydroxytetrahydrofuran. []

Q7: What spectroscopic techniques are used to characterize this compound?

A7: Common techniques include:

- NMR Spectroscopy (1H NMR): Provides structural information by analyzing hydrogen atom signals. [, , , ]

- IR Spectroscopy: Identifies functional groups present in the molecule. [, ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. [, ]

Q8: What are some applications of this compound in pharmaceutical synthesis?

A8: It serves as a chiral building block in the synthesis of various pharmaceuticals, including:

Q9: How does this compound contribute to the activity of Afatinib?

A9: While the exact mechanism of action within Afatinib is not fully elucidated in the provided research, its presence as a chiral building block suggests it likely contributes to the drug's binding affinity and selectivity towards its target.

Q10: Has this compound been explored for applications beyond pharmaceuticals?

A10: While the provided research primarily focuses on pharmaceutical applications, its use in asymmetric synthesis, as demonstrated by its reaction with phenylglyoxallyl chloride to produce S-(+)-atrolactic acid, suggests potential applications in other areas of fine chemical synthesis. []

Q11: Can this compound be used to study hydrogen bonding interactions?

A11: Yes, research has used this compound as a model compound alongside other biomass-derived hydroxyl compounds to understand and measure the binding energy of OH···O hydrogen bonds through 1H NMR techniques and density functional theory (DFT) calculations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.